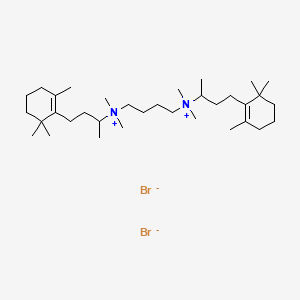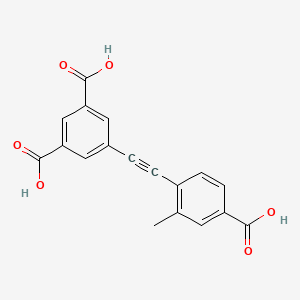
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid: is an organic compound with the molecular formula C18H12O6 and a molecular weight of 324.28 g/mol . This compound is known for its unique structure, which includes a carboxylic acid group and an ethynyl group attached to an isophthalic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid typically involves multiple organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxy-2-methylphenyl and isophthalic acid derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ethynyl and carboxylic acid groups can participate in substitution reactions, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
Mécanisme D'action
The mechanism by which 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid exerts its effects involves interactions with specific molecular targets and pathways The carboxylic acid and ethynyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid stands out due to its unique combination of functional groups and structural features . Similar compounds include:
5-(4-Carboxy-2-nitrophenoxy)-isophthalic acid: This compound has a nitro group instead of an ethynyl group, leading to different chemical properties and applications.
Isophthalic acid derivatives: Various derivatives of isophthalic acid with different substituents can be compared to highlight the unique properties of this compound.
The distinct structure of this compound makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H12O6 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
5-[2-(4-carboxy-2-methylphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-10-6-13(16(19)20)5-4-12(10)3-2-11-7-14(17(21)22)9-15(8-11)18(23)24/h4-9H,1H3,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
SKSVRHCXVBDAEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


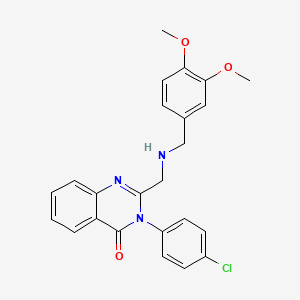

![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)

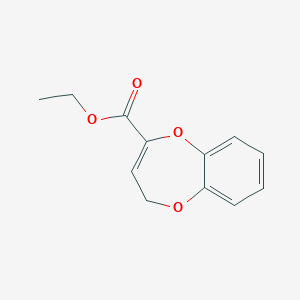
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
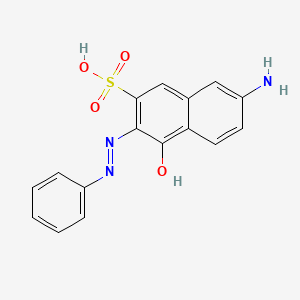


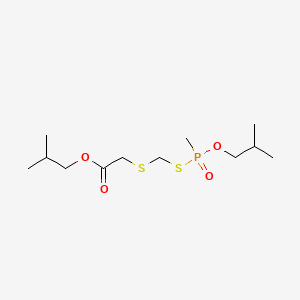
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)


